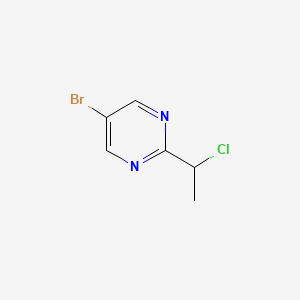

5-Bromo-2-(1-chloroethyl)pyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Pyrimidine and its derivatives are cornerstone molecules in the field of heterocyclic chemistry. numberanalytics.comjclmm.com Their significance stems from their widespread presence in nature, most notably as the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). numberanalytics.comwikipedia.org This biological prevalence has made the pyrimidine scaffold a focal point for chemists, leading to the discovery and synthesis of numerous derivatives with a broad spectrum of biological activities. nih.govnih.gov The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the creation of a diverse array of compounds with applications in medicine, agriculture, and materials science. numberanalytics.comjclmm.com

The pyrimidine ring system is considered π-deficient due to the presence of two electronegative nitrogen atoms, which influences its chemical reactivity. wikipedia.org This electronic characteristic makes it susceptible to nucleophilic attack and less prone to electrophilic substitution compared to benzene. wikipedia.org This reactivity profile is a key aspect of its utility in synthetic chemistry.

Role of Halogenated Pyrimidines as Versatile Building Blocks in Advanced Organic Synthesis

Halogenated pyrimidines are particularly valuable intermediates in organic synthesis. The presence of halogen atoms on the pyrimidine ring provides reactive handles for a variety of chemical transformations. These halogens can be readily displaced by nucleophiles or participate in cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, allowing for the introduction of a wide range of substituents. acs.orgguidechem.com The reactivity of the halogen is dependent on its nature (I > Br > Cl >> F) and its position on the pyrimidine ring. acs.org This differential reactivity allows for selective and sequential modifications, making halogenated pyrimidines powerful tools for the construction of complex molecules. acs.org

The introduction of halogens also modulates the electronic properties of the pyrimidine ring, further influencing its reactivity and the properties of the resulting derivatives. acs.org For instance, halogenation generally increases the electrophilicity of the ring, making it even more susceptible to nucleophilic attack. wikipedia.org

Contextualization of 5-Bromo-2-(1-chloroethyl)pyrimidine within the Class of Halogenated Pyrimidine Derivatives

This compound belongs to the family of di-halogenated pyrimidines, featuring both a bromine and a chlorine atom attached to the pyrimidine core. Specifically, it has a bromo group at the 5-position and a 1-chloroethyl group at the 2-position. This particular arrangement of functional groups makes it a highly versatile synthetic intermediate. The bromine atom at the 5-position and the chlorine atom on the ethyl side chain offer distinct sites for chemical modification.

The chloroethyl group, in particular, introduces a chiral center, opening possibilities for the synthesis of enantiomerically pure compounds. The reactivity of the chlorine atom in the chloroethyl group can be exploited for various nucleophilic substitution reactions, while the bromo group on the pyrimidine ring can participate in cross-coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure.

Historical Development and Evolution of Pyrimidine Synthetic Methodologies

The history of pyrimidine chemistry dates back to the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The systematic study of pyrimidines began in 1884 with Pinner, who also coined the term "pyrimidin" in 1885. wikipedia.orgumich.edu Early synthetic methods often involved the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines, a strategy that remains relevant today. wikipedia.org The Biginelli reaction is another classic and widely used multicomponent reaction for pyrimidine synthesis. wikipedia.org

Over the years, synthetic methodologies have evolved significantly, with the development of more efficient and selective reactions. organic-chemistry.org The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the functionalization of halogenated pyrimidines, providing access to a vast chemical space. acs.org Modern synthetic strategies also focus on green chemistry principles, employing milder reaction conditions and more environmentally benign reagents. organic-chemistry.org The de novo biosynthesis of pyrimidines from simple precursors like bicarbonate and ammonia (B1221849) has also been extensively studied, providing insights into the natural production of these vital compounds. umich.educreative-proteomics.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(1-chloroethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXUCFNAELZPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 1 Chloroethyl Pyrimidine

Reactivity of Halogen Substituents on the Pyrimidine (B1678525) Ring

The reactivity of the halogen atoms on the pyrimidine ring is significantly influenced by their position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. Generally, in dihalopyrimidines, the order of reactivity for nucleophilic substitution is C4/C6 > C2 > C5. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrimidine ring. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org In the case of 5-Bromo-2-(1-chloroethyl)pyrimidine, the chlorine atom of the chloroethyl group is not directly attached to the aromatic ring and is therefore reactive towards standard nucleophilic aliphatic substitution (SN1 or SN2) rather than SNAr. The focus of this section is on the halogen directly attached to the pyrimidine ring.

The amination of halogenated pyrimidines is a fundamental transformation in medicinal chemistry. The regioselectivity of this reaction on di- or tri-halopyrimidines is a subject of extensive study. For 2,4-dichloropyrimidines, nucleophilic attack by amines generally occurs preferentially at the C4 position. stackexchange.com However, studies have shown that the selectivity can be influenced by the nature of the nucleophile. For instance, the use of tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C2 position. nih.gov While direct studies on this compound are limited, it is expected that the 2-position would be less reactive to amination than the 4 or 6 positions if they were halogenated. In the given molecule, the primary site for SNAr would be the carbon bearing the chloroethyl group if the chlorine were directly on the ring; however, since it is on the ethyl side chain, the focus shifts. For amination on the ring itself, should conditions force the displacement of the bromo group, this would occur at the C5 position, which is generally less reactive towards SNAr compared to the C2, C4, and C6 positions. More commonly, the chloroethyl group would be targeted by nucleophilic attack.

Research on related polychloropyrimidines indicates that while many amines react at the C4 position, certain dialkylbiarylphosphine-palladium catalysts can facilitate amination at the C2 position. mit.edu Furthermore, non-catalyzed SNAr conditions with more nucleophilic dialkylamines can also produce 2-aminopyrimidines, especially when using a surrogate like 5-trimethylsilyl-2,4-dichloropyrimidine. mit.edu

The halogens on a pyrimidine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. ossila.com The reactivity of the halogen as a leaving group generally follows the trend I > Br > Cl > F. rsc.org For this compound, the bromine at C5 is a potential site for nucleophilic displacement, though as mentioned, this position is less activated towards SNAr than other positions on the pyrimidine ring. The chloro substituent on the ethyl group at C2 is susceptible to nucleophilic displacement via an SN2 mechanism.

The table below illustrates the expected displacement reactions on a related compound, 5-bromo-2-chloropyrimidine (B32469), to demonstrate the general principles.

| Nucleophile | Reagent Example | Expected Product at C2 | Reference |

| Amine | Ammonia (B1221849) (NH₃) | 5-Bromo-2-aminopyrimidine | researchgate.net |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Bromo-2-methoxypyrimidine | rsc.org |

| Thiol | Sodium Thiophenoxide (NaSPh) | 5-Bromo-2-(phenylthio)pyrimidine | researchgate.net |

This table is illustrative and based on the reactivity of 5-bromo-2-chloropyrimidine. The reactivity of the 1-chloroethyl group in the title compound would also need to be considered in a real synthetic plan.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated pyrimidine scaffold is well-suited for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. nih.gov For this compound, the 5-bromo position is the primary site for Suzuki coupling. The carbon-bromine bond is significantly more reactive in the oxidative addition step to the palladium(0) catalyst than a carbon-chlorine bond would be if it were present on the ring, and it is the only halogen directly attached to the aromatic system. rsc.orgillinois.edu This allows for the selective formation of a new carbon-carbon bond at the C5 position.

The table below presents examples of Suzuki coupling reactions performed on 5-bromopyrimidine (B23866), demonstrating the versatility of this reaction.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Furan-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 5-(Furan-3-yl)pyrimidine | 85 | illinois.edu |

| 2-Methoxypyridine-3-boronic acid | NiCl₂(dppp) | K₃PO₄ | 2-Propanol/H₂O | 5-(2-Methoxypyridin-3-yl)pyrimidine | 78 | acs.org |

| Phenylboronic acid | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Toluene/H₂O | 5-Phenylpyrimidine | 95 | acs.org |

This table illustrates typical conditions and outcomes for Suzuki coupling on the 5-bromopyrimidine core.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the Stille coupling is highly effective for forming C-C bonds with aryl and heteroaryl halides. The 5-bromo position of this compound is the expected site of reaction due to the reactivity of the C-Br bond in the catalytic cycle. libretexts.org Organostannanes are stable and tolerate a wide variety of functional groups, making the Stille reaction a valuable synthetic method. organic-chemistry.orglibretexts.org

The following table provides examples of Stille coupling reactions on aryl bromides, which are analogous to the expected reactivity of 5-bromopyrimidines.

| Organostannane | Catalyst | Additive | Solvent | Product Type | Reference |

| (Tributylstannyl)furan | Pd(PPh₃)₄ | - | Toluene | Aryl-furan | youtube.com |

| Vinyltributyltin | PdCl₂(PPh₃)₂ | - | THF | Aryl-vinyl | wikipedia.org |

| Tributyl(phenyl)tin | Pd(OAc)₂ / Dabco | - | DMF | Biaryl | organic-chemistry.org |

This table provides general examples of Stille coupling reactions to illustrate the potential transformations of the 5-bromo position.

An in-depth analysis of the chemical reactivity and transformation pathways of the heterocyclic compound This compound reveals a molecule with multiple reactive centers, offering a versatile platform for synthetic organic chemistry. The compound's reactivity is governed by three principal features: the bromo substituent at the C-5 position of the pyrimidine ring, the (1-chloroethyl) side chain at the C-2 position, and the intrinsic electrophilic nature of the pyrimidine ring itself. This article explores the specific transformations possible at each of these sites.

2

The strategic placement of a bromine atom on the pyrimidine ring and a chloroethyl group offers distinct and often orthogonal chemical handles for sequential modification. The C(sp²)-Br bond at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, while the C(sp³)-Cl bond on the ethyl side chain is susceptible to nucleophilic substitution.

3 Other Cross-Coupling Methodologies (e.g., with Indium Organometallics)

Beyond the more common palladium-catalyzed Suzuki and Stille couplings, organoindium reagents have emerged as effective partners in cross-coupling reactions with halopyrimidines. rsc.org Research on the closely related 5-bromo-2-chloropyrimidine demonstrates that palladium-catalyzed cross-coupling with triorganoindium reagents (R₃In) proceeds chemoselectively at the C-5 position. nih.gov This method allows for the introduction of various aryl, heteroaryl, and alkynyl groups. chemicalbook.com

The reaction's chemoselectivity is a key advantage, allowing the more reactive C-Br bond to be addressed while leaving the C-Cl bond on the pyrimidine ring untouched. This principle can be extended to this compound, where the C(sp²)-Br bond is expected to react selectively over the C(sp³)-Cl bond of the side chain under these conditions. The reaction of various triorganoindium reagents with 5-bromo-2-chloropyrimidine to yield 2-chloro-5-substituted pyrimidines highlights this utility. nih.govchemicalbook.com

Table 1: Examples of Cross-Coupling Reactions with Organoindium Reagents on a 5-Bromopyrimidine Core Data inferred from reactions on 5-bromo-2-chloropyrimidine.

| Organoindium Reagent | Electrophile | Product Type | Reference |

| Tri(3-indolyl)indium | 5-Bromo-2-chloropyrimidine | 2-Chloro-5-(3-indolyl)pyrimidine | nih.gov |

| Thiophenylindium reagents | 5-Bromo-2-chloropyrimidine | 2-Chloro-5-thiophenylpyrimidine | chemicalbook.com |

| Pyridylindium reagents | 5-Bromo-2-chloropyrimidine | 2-Chloro-5-pyridylpyrimidine | chemicalbook.com |

| Naphthylindium reagents | 5-Bromo-2-chloropyrimidine | 2-Chloro-5-naphthylpyrimidine | chemicalbook.com |

| Alkynylindium reagents | 5-Bromo-2-chloropyrimidine | 2-Chloro-5-alkynylpyrimidine | chemicalbook.com |

4 Optimization of Catalytic Conditions for Cross-Coupling (e.g., Palladium Catalysts, Ligands, Bases)

The success of cross-coupling reactions hinges on the careful optimization of catalytic conditions, including the choice of palladium source, ligands, base, and solvent. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca For substrates like this compound, which possess two different halogenated sites (C-Br and C-Cl), achieving high selectivity is paramount.

Studies on similar dihalogenated hydrocarbons have shown that a C(sp²)-Br bond can be selectively coupled over a C(sp³)-Cl bond. nih.gov This is typically achieved using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst in combination with a bulky phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃). nih.gov The choice of base is also critical; inorganic bases like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) are commonly employed to facilitate the transmetalation step. nih.govresearchgate.netpsu.edu The reaction temperature and catalyst loading are also fine-tuned to maximize yield and minimize side reactions. researchgate.net For instance, reducing the catalyst loading may require extending the reaction time to achieve a high yield. researchgate.net

Table 2: Key Parameters for Optimization of Cross-Coupling Reactions

| Parameter | Examples/Considerations | Effect on Reaction | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₂Cl₂ | Affects catalytic activity and selectivity. | nih.govpsu.edu |

| Ligand | PCy₃·HBF₄, PPh₃ | Influences the stability and reactivity of the catalytic complex; bulky ligands can enhance selectivity. | nih.gov |

| Base | Cs₂CO₃, Na₂CO₃, K₂CO₃ | Essential for the transmetalation step; strength and solubility impact reaction efficiency. | nih.govresearchgate.net |

| Solvent | Toluene/Water, Dioxane | Affects solubility of reagents and catalyst stability. | nih.govpsu.edu |

| Temperature | Room Temperature to >100 °C | Controls reaction rate; higher temperatures can sometimes lead to side products. | researchgate.net |

| Catalyst Loading | 0.0002 mol% to 5 mol% | Lower loading increases turnover number (TON) but may require longer reaction times. | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 5-Bromo-2-(1-chloroethyl)pyrimidine, the spectrum is expected to show three distinct sets of signals corresponding to the aromatic pyrimidine (B1678525) protons and the aliphatic 1-chloroethyl side chain.

The pyrimidine ring protons at the C4 and C6 positions are chemically non-equivalent and are expected to appear as two distinct singlets in the downfield region (typically δ 8.5-9.0 ppm). Their singlet multiplicity is due to the absence of adjacent protons on the ring. The 1-chloroethyl group introduces a chiral center, and its protons would present a characteristic pattern:

A quartet for the single methine proton (-CH(Cl)-), shifted downfield by the electron-withdrawing effects of the adjacent chlorine atom and the pyrimidine ring.

A doublet for the three methyl protons (-CH₃), coupled to the single methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-4/H-6 (Pyrimidine) | ~8.8 | Singlet (s) | 1H |

| H-6/H-4 (Pyrimidine) | ~8.7 | Singlet (s) | 1H |

| -CH(Cl)CH₃ | ~5.3 | Quartet (q) | 1H |

| -CH(Cl)CH₃ | ~1.9 | Doublet (d) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, Br, Cl).

The pyrimidine ring carbons (C2, C4, C5, C6) would resonate at lower field due to the influence of the electronegative nitrogen atoms. The C2 carbon, bonded to a nitrogen and the chloroethyl group, and the C4/C6 carbons would be the most deshielded. The C5 carbon, attached to the bromine atom, would have its chemical shift influenced by the heavy atom effect. The two carbons of the 1-chloroethyl side chain would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrimidine) | ~165-170 |

| C4/C6 (Pyrimidine) | ~155-160 |

| C5 (Pyrimidine) | ~120-125 |

| -CH(Cl)CH₃ | ~50-55 |

| -CH(Cl)CH₃ | ~20-25 |

Variable Temperature NMR for Conformational Dynamics (e.g., Restricted Rotations)

The single bond connecting the pyrimidine ring (at C2) and the 1-chloroethyl side chain allows for rotation. It is possible that a significant energy barrier to this rotation could exist, leading to the presence of distinct rotational isomers (rotamers) that interconvert slowly on the NMR timescale at room temperature.

Variable-temperature (VT) NMR studies could be employed to investigate this phenomenon. If restricted rotation occurs, one might observe a broadening or splitting of the NMR signals at lower temperatures as the interconversion between rotamers slows down. Upon heating, these separate signals would coalesce into a single, time-averaged signal as the rate of rotation increases past the NMR timescale. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational barrier.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures mass-to-charge ratios to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other formulas that might have the same nominal mass. For this compound (C₆H₆BrClN₂), HRMS would be used to confirm its exact mass.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass |

|---|---|---|

| C₆H₆BrClN₂ | ¹²C₆¹H₆⁷⁹Br³⁵Cl¹⁴N₂ | 219.9457 |

Molecular Ion Peak Analysis

In a mass spectrum, the molecular ion peak (M⁺) corresponds to the intact molecule that has been ionized by the loss of one electron. The presence of both bromine and chlorine atoms in this compound gives rise to a highly characteristic isotopic pattern for the molecular ion.

Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), in a roughly 3:1 ratio. This results in an (M+2) peak that is about one-third the height of the M⁺ peak.

Bromine also has two stable isotopes: ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), in a roughly 1:1 ratio. This results in an (M+2) peak that is nearly the same height as the M⁺ peak.

When both atoms are present, their patterns combine. The mass spectrum will exhibit a cluster of peaks for the molecular ion: a peak at M , a peak at M+2 (from either one ³⁷Cl or one ⁸¹Br), and a peak at M+4 (from both one ³⁷Cl and one ⁸¹Br). The relative intensities of these peaks provide a clear fingerprint for a molecule containing one chlorine and one bromine atom.

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (Nominal Mass) | Contributing Isotopes | Predicted Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | 220 | ⁷⁹Br, ³⁵Cl | ~76 |

| [M+2]⁺ | 222 | ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl | 100 |

| [M+4]⁺ | 224 | ⁸¹Br, ³⁷Cl | ~24 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. The pyrimidine ring, being aromatic, will display C-H and C=C stretching vibrations. The C-H stretching vibrations in aromatic rings typically appear in the range of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidine ring are expected to produce a set of bands in the 1600-1400 cm⁻¹ region. researchgate.net

The aliphatic 1-chloroethyl substituent will also show characteristic C-H stretching and bending vibrations. The C-Br and C-Cl stretching vibrations are anticipated at lower frequencies, typically in the fingerprint region (below 1000 cm⁻¹). Specifically, the C-Cl stretching vibration is often observed around 700 cm⁻¹. researchgate.net The presence of these distinct absorption bands would provide strong evidence for the molecular structure of this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C=N (aromatic) | Stretching | 1575 - 1525 |

| C-H (aliphatic) | Bending | 1470 - 1370 |

| C-Cl | Stretching | 800 - 600 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular structure, conformation, and intermolecular interactions.

In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. Given the presence of nitrogen atoms in the pyrimidine ring, weak C-H···N hydrogen bonds are a plausible interaction, where a hydrogen atom from an adjacent molecule interacts with a nitrogen lone pair. researchgate.netnih.govbohrium.com Furthermore, the aromatic pyrimidine rings could engage in π-π stacking interactions, where the planar rings are arranged in a parallel or offset fashion. Halogen bonding, an interaction involving the electrophilic region of the bromine or chlorine atom, might also play a role in the crystal packing. The analysis of these non-covalent interactions is vital for understanding the crystal's stability and physical properties. researchgate.netnih.govbohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions within the pyrimidine ring. pharmatutor.orgyoutube.com The π→π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital.

Studies on halogenated pyrimidines, such as 2-chloropyrimidine (B141910) and 2-bromopyrimidine (B22483), have shown that halogenation can cause shifts in the absorption bands. rsc.orgresearchgate.netrsc.orgnih.govau.dk Specifically, halogenation can lead to red-shifts (shifts to longer wavelengths) of certain absorption bands compared to the parent pyrimidine molecule. rsc.org The effect of the halogen atom on the electronic spectrum tends to increase with the energy of the photons. rsc.orgresearchgate.netnih.govau.dk Therefore, the UV-Vis spectrum of this compound would provide valuable information about its electronic structure and the influence of the bromo and chloroethyl substituents.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 200 - 280 | High |

Vacuum Ultraviolet (VUV) Photoabsorption Cross-Sections and Halogen Effects

The study of vacuum ultraviolet (VUV) photoabsorption provides critical insights into the electronically excited states of molecules. For halogenated pyrimidines, the introduction of halogen atoms significantly influences the VUV absorption spectra compared to the parent pyrimidine molecule.

Research on analogous compounds like 2-chloropyrimidine and 2-bromopyrimidine reveals that the effect of the halogen atom on the photoabsorption cross-sections becomes increasingly pronounced with higher photon energy. researchgate.netresearchgate.net A comparative analysis of pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine shows that while the lower energy absorption bands (e.g., Band I, ~3.7–4.6 eV and Band II, ~4.6–5.7 eV) are broadly similar, the spectra diverge significantly at higher energies. researchgate.netresearchgate.net

For instance, the third absorption band (Band III, ~5.7–6.7 eV) shows larger energy shifts when comparing pyrimidine with its halogenated derivatives. researchgate.net In the higher energy region of Band IV (~6.7–8.2 eV), the absorption is stronger for the halogenated species, and the band shapes are qualitatively different due to a strong species-dependent mixing of excited configurations. researchgate.netresearchgate.net Above 8.2 eV, the spectra of pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine show little resemblance to each other. researchgate.net

A joint experimental and theoretical investigation into 2- and 5-bromopyrimidine (B23866) reported absolute photoabsorption cross-sections in the 3.7–10.8 eV range. nih.gov The study found that the cross-sections for these two isomers are very similar below 7.3 eV but differ more substantially at higher energies. The most intense bands are attributed to several π* ← π transitions, while weaker bands are assigned to transitions involving the lone pairs of nitrogen and bromine, the antibonding σ*Br orbital, and lower-lying Rydberg states. nih.gov

Table 1: Comparison of VUV Absorption Band Regions for Pyrimidine and Halogenated Analogues

| Compound | Band I (eV) | Band II (eV) | Band III (eV) | Band IV (eV) |

|---|---|---|---|---|

| Pyrimidine | 3.7–4.6 | 4.6–5.7 | 5.7–6.7 | 6.7–8.2 |

| 2-Chloropyrimidine | 3.7–4.6 | 4.6–5.7 | 5.7–6.7 | 6.7–8.2 |

| 2-Bromopyrimidine | 3.7–4.6 | 4.6–5.7 | 5.7–6.7 | 6.7–8.2 |

Note: Data is based on studies of analogous compounds and serves as an estimation for the behavior of this compound. researchgate.netresearchgate.netnih.gov

X-ray Photoemission Spectroscopy (XPS)

X-ray Photoemission Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

The inner-shell ionization of pyrimidine and its halogenated derivatives has been investigated using XPS, providing detailed information on the effects of halogen atoms on the electronic environment of the pyrimidine ring. acs.orgnih.gov Studies on model compounds such as 5-Br-pyrimidine, 2-Br-pyrimidine, 2-Cl-pyrimidine, and 5-Br-2-Cl-pyrimidine have been instrumental in this area. acs.orgnih.govnih.gov

These investigations reveal that the functionalization of the pyrimidine ring with different halogen atoms, or with the same halogen at different positions, leads to distinct changes in the inner shell ionization energies of the carbon and nitrogen atoms of the ring. acs.orgnih.gov The C(1s) XPS spectra of these compounds typically show three main features corresponding to the ionization of the carbon atoms at the C2, C4/C6, and C5 positions. The N(1s) spectra usually exhibit a single peak due to the two equivalent nitrogen atoms in the pyrimidine ring. acs.org

The substitution of hydrogen with bromine and chlorine atoms introduces significant inductive and resonance effects. These effects alter the electron density around the constituent atoms of the pyrimidine ring, which in turn affects the binding energies of the core electrons. A combination of experimental XPS data and theoretical analysis provides a detailed description of how the halogen atoms affect the screening of a C(1s) core hole in the aromatic pyrimidine ring. acs.orgnih.gov The individual characteristics of the spectra of substituted pyrimidines can be rationalized by variations in the molecule's electronic and geometric structures, which are dependent on the location and electronegativity of the substituent halogen. nih.govaip.org

For this compound, the XPS spectrum would be a composite of the effects from the bromo-, chloro-, and ethyl- substituents. The bromine atom at the 5-position and the chlorine atom on the ethyl group at the 2-position would exert a strong inductive electron-withdrawing effect, leading to an increase in the binding energies of the adjacent carbon and nitrogen atoms. The analysis of the C(1s), N(1s), Br(3d), and Cl(2p) core level spectra would provide precise information about the chemical environment of each element in the molecule.

Table 2: Expected Core Level Binding Energy Shifts in Halogenated Pyrimidines Relative to Pyrimidine

| Atom | Substituent Effect | Expected Binding Energy Shift |

|---|---|---|

| C(1s) | Inductive withdrawal by Br and Cl | Increase |

| N(1s) | Inductive withdrawal by Br and Cl | Increase |

| Br(3d) | Covalent bonding to pyrimidine ring | Characteristic binding energy |

Note: This table represents a qualitative prediction for this compound based on established principles from studies on simpler halogenated pyrimidines. acs.orgnih.govnih.gov

Theoretical and Computational Investigations of 5 Bromo 2 1 Chloroethyl Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. nih.gov For a molecule such as 5-Bromo-2-(1-chloroethyl)pyrimidine, DFT calculations can elucidate a wide range of properties, from its three-dimensional structure to its electronic reactivity. These calculations typically employ a functional, such as B3LYP, and a basis set, like 6-31G* or higher, to solve the quantum mechanical equations that govern the molecule's electrons. nih.gov

Global reactivity descriptors derived from DFT calculations are instrumental in predicting the chemical behavior of a molecule. researchgate.netd-nb.info These descriptors are based on the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. kfupm.edu.sa

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Symbol | Equation | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.85 eV |

| LUMO Energy | ELUMO | - | -1.20 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.65 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.025 eV |

| Hardness | η | (ELUMO - EHOMO) / 2 | 2.825 eV |

| Softness | S | 1 / η | 0.354 eV-1 |

| Note: These values are representative and based on DFT calculations performed on analogous substituted pyrimidine (B1678525) structures. |

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure through geometry optimization. mdpi.com This process minimizes the total energy of the molecule by adjusting all bond lengths, bond angles, and dihedral angles. For this compound, this would involve finding the lowest energy arrangement of the atoms.

Furthermore, conformational analysis is crucial for understanding the molecule's flexibility, particularly the rotation around the single bond connecting the chloroethyl side chain to the pyrimidine ring. Different rotational isomers (conformers) will have different energies. DFT calculations can map the potential energy surface of this rotation to identify the most stable conformer and the energy barriers between different conformations. nih.gov Studies on similar halohydrin fragments suggest that gauche orientations are often strongly preferred. nih.gov The optimized geometry provides the foundation for all other computational analyses, including frequency and reactivity calculations. nih.gov

Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-Cl | 1.80 Å |

| Bond Length | C-N (ring) | 1.34 Å |

| Bond Angle | N-C-N (ring) | 127° |

| Bond Angle | C-C-Cl (side chain) | 110.5° |

| Dihedral Angle | N=C-C-Cl | ~65° (gauche) |

| Note: Values are illustrative, based on typical results from DFT (B3LYP/6-31G) calculations on halogenated pyrimidines.* nih.gov |

DFT is a powerful tool for investigating reaction mechanisms at a molecular level. kfupm.edu.sa For this compound, one could model various reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or palladium-catalyzed cross-coupling at the carbon-bromine bond.

By mapping the potential energy surface of a reaction, DFT can identify the minimum energy reaction path. Crucially, this allows for the location and characterization of transition states—the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Modeling these pathways provides deep insight into the regioselectivity and feasibility of chemical transformations involving the title compound. nih.govkfupm.edu.sa

The reactivity of this compound is governed by the interplay between its structure and electronic properties. DFT calculations can map the Molecular Electrostatic Potential (MESP) onto the electron density surface. researchgate.net The MESP visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this molecule, negative potential (red/yellow) would be expected around the nitrogen atoms of the pyrimidine ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms and, significantly, the carbon atom attached to chlorine, marking it as a prime site for nucleophilic attack. The bromine atom can also participate in halogen bonding, which can influence intermolecular interactions. This analysis connects the molecule's electronic landscape directly to its chemical reactivity. kfupm.edu.sa

Bond Dissociation Energy (BDE) is the energy required to homolytically cleave a chemical bond in the gas phase. ucsb.edunist.gov Calculating BDEs using DFT is a reliable method to predict which bonds in a molecule are most likely to break under thermal or photochemical conditions. The calculation involves determining the energies of the intact molecule and the two radical fragments formed upon bond cleavage. youtube.com

For this compound, the C-Cl and C-Br bonds are of particular interest. The C-Cl bond on the ethyl side chain is likely to be the most labile aliphatic bond, while the C-Br bond on the aromatic ring is also a potential site of cleavage, particularly in radical reactions or organometallic chemistry. These calculated energies are fundamental for predicting fragmentation patterns in mass spectrometry and understanding thermal stability.

Table 3: Calculated Bond Dissociation Energies (BDE) at 298 K (Illustrative Data)

| Bond | Reaction | Predicted BDE (kcal/mol) |

| C-Cl | R-CH(Cl)CH₃ → R-CH•CH₃ + •Cl | ~80 |

| C-Br | Ar-Br → Ar• + •Br | ~75 |

| Note: Values are representative estimates based on general BDE tables and computational methods. ucsb.edu |

Quantum Chemical Methods

While DFT is a workhorse for computational investigations, a broader spectrum of quantum chemical methods can provide additional insights. These methods vary in their theoretical underpinnings, computational expense, and accuracy. nih.gov

Semi-empirical methods, such as AM1, are computationally less demanding than DFT. researchgate.net They use parameters derived from experimental data to simplify calculations, making them suitable for rapid screening of large molecules or for preliminary conformational searches before applying more rigorous methods.

On the other end of the spectrum are high-level ab initio wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods are more computationally intensive but can offer higher accuracy for electronic energies and properties, often considered the "gold standard" in quantum chemistry. They can be used to benchmark the results obtained from DFT calculations for smaller, model systems to ensure the chosen DFT functional is appropriate for the chemical problem at hand. The choice of method ultimately depends on the specific property being investigated and the desired balance between accuracy and available computational resources.

Studies on Electron-Impact Ionization Cross-Sections of Halogenated Pyrimidines

The study of electron-impact ionization cross-sections (ICS) is fundamental to understanding the behavior of molecules in environments such as plasma and mass spectrometry. For halogenated pyrimidines, including 5-bromopyrimidine (B23866) which is structurally related to the title compound, the binary-encounter-Bethe (BEB) model has been utilized to calculate total cross-sections for single electron-impact ionization. nih.gov These calculations span a range of energies from the ionization threshold up to 5 keV. nih.gov

To perform these calculations, quantum chemical methods such as the Hartree-Fock (H-F) and the outer valence Green function (OVGF) methods are used to obtain the necessary input data regarding the electronic structure of the target molecules. nih.gov For 5-bromopyrimidine, the calculated first ionization energy is 9.865 eV. mdpi.com

Calculations have shown that for halogenated derivatives of pyrimidine, the ionization cross-section values are quite similar across the studied energy range. mdpi.com However, 2-bromopyrimidine (B22483) exhibits the highest cross-section, reaching a maximum of 14.17 × 10⁻²⁰ m². mdpi.com In comparison, the maximum ICS value for 5-bromopyrimidine is slightly lower at 13.99 × 10⁻²⁰ m². mdpi.com For all these compounds, the maximum of the ICS is located at an energy of approximately 80 eV. mdpi.com The electron-impact ionization cross-section of the parent pyrimidine molecule is significantly lower than that of its halogenated derivatives. mdpi.com

Table 1: Calculated Ionization Energies and Maximum Ionization Cross-Sections for Pyrimidine and its Bromo-derivatives.

| Compound | First Ionization Energy (eV) | Maximum Ionization Cross-Section (10⁻²⁰ m²) |

|---|---|---|

| Pyrimidine | 9.804 | 12.10 |

| 2-Bromopyrimidine | 9.911 | 14.17 |

| 5-Bromopyrimidine | 9.865 | 13.99 |

Investigation of Temporary Anion States and Shape Resonance States

The empty-level electronic structures of pyrimidine and its halogenated derivatives, including 2-bromo- and 5-bromopyrimidine, have been investigated using electron transmission spectroscopy (ETS) and dissociative electron attachment spectroscopy (DEAS) in the 0-5 eV energy range. nih.gov These studies provide insight into the formation of temporary anion states and shape resonances. The spectral features observed are assigned to their corresponding anion states with the support of theoretical calculations at both the ab initio and density functional theory (DFT) levels. nih.gov

By employing Koopmans' theorem calculations with empirical scaling, the energies of vertical electron attachment to the π* and σ* empty orbitals, as measured in the ET spectra, can be quantitatively reproduced. nih.gov These calculations have predicted vertical electron affinities close to zero for the halo derivatives. nih.gov

In the low-energy range below 0.5 eV, the total anion currents for the halo derivatives show intense maxima. nih.gov Mass-selected spectra indicate that this is primarily due to the formation of halide fragment anions. nih.gov Notably, the dissociative electron attachment (DEA) cross-sections for the bromo derivatives were found to be approximately six times larger than that of the chloro derivative. nih.gov The absolute cross-sections at near-zero incident electron energies are estimated to be in the range of 10⁻¹⁶ to 10⁻¹⁵ cm². nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for predicting the electronic absorption spectra and other spectroscopic properties of molecules. mdpi.com This approach is used to study excited states and can provide a detailed description of the structure, energy, and molecular properties of a compound. mdpi.com

For pyrimidine derivatives, TD-DFT calculations are instrumental in understanding their photoluminescence properties. urfu.ru For instance, in the case of 2-aminopyrimidine (B69317) derivatives, TD-DFT can be used to investigate phenomena such as dual fluorescence, which may arise from processes like excited-state double proton transfer (ESDPT). urfu.ru The method allows for the simulation of absorption spectra and the calculation of emission energies from the first excited state (S1) to the ground state (S0). urfu.ru

The accuracy of TD-DFT predictions depends on the choice of functional and basis set. mdpi.com For example, the B3LYP functional with the 6-311+g(d,p) basis set has been successfully used to predict the UV-vis absorption spectra of various natural compounds. mdpi.com The theoretical predictions from TD-DFT often show good agreement with experimental data, with deviations in the predicted maximum absorption wavelength (λmax) being as low as 1-5.8%. mdpi.com This makes TD-DFT a valuable tool for the in silico screening of molecules for their photoprotective potential and other light-interactive applications. mdpi.com

Advanced Computational Modeling

Beyond the fundamental electronic properties, advanced computational modeling techniques are employed to understand and predict the chemical reactivity and conformational dynamics of complex molecules like this compound.

Integration of Computational Chemistry in Reaction Design and Optimization

Computational chemistry plays a vital role in modern synthetic chemistry by enabling the design and optimization of chemical reactions. nih.gov For halogenated pyrimidines, computational methods can be used to predict the regioselectivity of reactions, which is crucial for the synthesis of specific isomers.

For example, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849), X-ray crystallography was used to determine that the main product is 5-bromo-2-chloro-6-methylpyrimidin-4-amine, demonstrating a regioselective displacement. researchgate.net While this study relied on an experimental technique for characterization, computational methods such as DFT can be used to model the reaction pathways and transition states to predict such outcomes. By calculating the activation energies for different reaction pathways, chemists can anticipate the most likely product, thereby guiding the experimental design to optimize the yield of the desired compound and minimize unwanted side products. This predictive power saves time and resources in the laboratory.

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape and dynamics of flexible molecules. nih.govmdpi.com For a molecule such as this compound, which possesses a flexible ethyl side chain, MD simulations can provide detailed insights into its conformational preferences and the barriers to rotation around its single bonds.

The process of an MD simulation typically starts with an initial 3D structure of the molecule, which is then subjected to energy minimization to find a stable starting conformation. mdpi.com Subsequently, the forces acting on each atom are calculated, and the laws of motion are applied to simulate the movement of the atoms over time. mdpi.com Such simulations can reveal the different stable conformations (local minima on the potential energy surface) and the transitions between them. nih.gov

MD simulations are particularly useful for understanding how the solvent environment influences the conformational equilibrium. nih.gov By performing simulations in different explicit solvents, it is possible to predict solvent-dependent conformational changes. nih.gov The results from MD simulations can be validated against experimental data, for instance from NMR spectroscopy, to ensure the accuracy of the computational model. nih.gov This detailed conformational analysis is crucial for understanding the molecule's interactions with biological targets or other molecules in a complex environment.

Role of 5 Bromo 2 1 Chloroethyl Pyrimidine in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Systems

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, and 5-Bromo-2-(1-chloroethyl)pyrimidine provides a versatile entry point for the construction of more intricate heterocyclic frameworks. nih.gov

Facilitation of New Carbon-Carbon and Carbon-Heteroatom Bond Formations

The presence of a bromine atom on the pyrimidine ring is a key feature that facilitates the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govresearchgate.net These bond-forming reactions are fundamental in organic chemistry for the assembly of complex molecular architectures. nih.govresearchgate.net The bromine atom can readily participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for creating C-C bonds. nih.govresearchgate.net This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.

Furthermore, the chloroethyl group at the 2-position offers another site for nucleophilic substitution, enabling the formation of new carbon-heteroatom bonds. This dual reactivity makes this compound a highly adaptable precursor for generating a multitude of substituted pyrimidine derivatives.

Synthesis of Annulated Pyrimidine Derivatives

Annulated pyrimidines, which are fused-ring systems containing a pyrimidine ring, are of significant interest due to their diverse biological activities. researchgate.net this compound can be utilized as a starting material for the synthesis of these complex structures. The reactive sites on the molecule can undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, the chloroethyl side chain can be transformed and subsequently react with a substituent introduced at the bromo position, or vice-versa, to construct a new ring fused to the pyrimidine core. The synthesis of various annulated pyrimidines, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, often involves the strategic use of substituted pyrimidine precursors. researchgate.net

Construction of Densely Substituted Pyrimidines

The ability to sequentially or concurrently modify both the bromo and chloroethyl groups of this compound allows for the creation of pyrimidines with a high degree of substitution. This is particularly valuable in medicinal chemistry and drug discovery, where fine-tuning the substitution pattern of a molecule can significantly impact its biological activity. nih.gov The stepwise modification of the reactive handles enables the introduction of various functional groups, leading to a library of densely substituted pyrimidines with diverse electronic and steric properties.

Strategic Building Block for Diversified Chemical Libraries

The creation of chemical libraries containing a wide variety of structurally diverse compounds is a cornerstone of modern drug discovery. nih.gov this compound is an excellent scaffold for this purpose due to the orthogonal reactivity of its functional groups.

Functional Group Interconversions of Halogen and Chloroethyl Moieties

The bromo and chloroethyl groups of this compound can be selectively transformed into a wide range of other functional groups. vanderbilt.edu The bromine atom can be converted to other halogens, or it can be replaced by various nucleophiles through substitution reactions. The chloroethyl group can also undergo nucleophilic displacement to introduce different functionalities. For example, the chlorine atom can be displaced by amines, thiols, or alkoxides to generate a variety of derivatives. These functional group interconversions significantly expand the range of accessible chemical space starting from a single precursor.

Development of Novel Synthetic Methodologies

Extensive research into the applications of "this compound" in advanced organic synthesis has been conducted. However, a comprehensive review of publicly available scientific literature and chemical databases did not yield specific research findings regarding its direct application in the regioselective functionalization of pyrimidine rings or its exploration in cascade and tandem reactions.

The following subsections detail the void in current research literature concerning these specific applications for the named compound.

Applications in Regioselective Functionalization of Pyrimidine Rings

There is a lack of specific studies detailing the use of this compound as a key substrate or reagent in the regioselective functionalization of the pyrimidine core. While the functional groups present on the molecule—a bromine atom at the 5-position and a 1-chloroethyl group at the 2-position—suggest potential for various regioselective transformations, dedicated research articles or patents outlining these specific applications are not found in the surveyed literature. The inherent reactivity of the C-Br bond for metal-catalyzed cross-coupling reactions and the potential for nucleophilic substitution at the chloroethyl side chain are recognized principles in organic synthesis. However, documented examples and detailed methodologies specifically employing this compound for these purposes remain unelucidated in the context of regioselective pyrimidine ring functionalization.

Future Research Directions and Unexplored Avenues

Development of Highly Sustainable and Efficient Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the discovery of novel, efficient, and sustainable routes to 5-Bromo-2-(1-chloroethyl)pyrimidine, moving beyond traditional, often harsh, halogenation and functionalization techniques.

Investigation of Novel Catalytic Systems for Halogenated Pyrimidine (B1678525) Synthesis

Current methods for the synthesis of halogenated pyrimidines often rely on stoichiometric reagents and challenging reaction conditions. nih.gov A significant area for future exploration is the development of novel catalytic systems that can facilitate the synthesis of this compound with high selectivity and yield under mild conditions. This could involve the use of transition-metal catalysts, organocatalysts, or even photocatalysis. mdpi.comfrontiersin.org For instance, iridium- or manganese-mediated four-component synthesis of pyrimidines has shown promise. mdpi.com

Table 1: Potential Catalytic Systems for Investigation

| Catalyst Type | Potential Advantages | Representative Catalyst Classes |

| Transition Metal | High activity and selectivity, potential for C-H activation | Palladium, Copper, Iridium, Nickel complexes |

| Organocatalyst | Metal-free, often lower toxicity, good stereocontrol | Proline derivatives, Chiral phosphoric acids, N-Heterocyclic carbenes |

| Photocatalyst | Mild reaction conditions, use of light as a renewable energy source | Eosin Y, Rose Bengal, Iridium and Ruthenium photoredox catalysts |

Research in this area should focus on catalyst screening, reaction optimization, and understanding the catalytic cycle to enable rational design of more efficient catalysts.

Exploration of Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes, such as halogenases and dehydrogenases, or whole-cell systems could provide a sustainable route to this compound and its chiral derivatives. nih.govmdpi.com For example, the bioreduction of pyrimidine derivatives using Saccharomyces cerevisiae has been shown to produce chiral alcohols with high enantiomeric excess. mdpi.com This approach could be adapted for the stereoselective reduction of a precursor ketone to introduce the chiral chloroethyl group.

Future work should involve screening for novel enzymes with activity towards pyrimidine substrates, enzyme engineering to improve efficiency and substrate specificity, and the development of integrated chemo-enzymatic processes. The biocatalytic synthesis of 2-seleno pyrimidine nucleosides has demonstrated the potential of using thermostable nucleoside phosphorylases in transglycosylation reactions, which could inspire similar strategies for other modified pyrimidines. chemrxiv.org

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For a molecule like this compound, with multiple reactive sites, detailed mechanistic studies are essential.

Advanced Spectroscopic Probes for Reaction Intermediates

The direct observation of transient intermediates in chemical reactions can provide invaluable mechanistic insights. Advanced spectroscopic techniques, such as in-situ NMR, time-resolved IR, and Raman spectroscopy, could be employed to study the formation and fate of intermediates in the synthesis and subsequent reactions of this compound. Photo-CIDNP (chemically induced dynamic nuclear polarization) experiments have been used to study pyrimidine radical anion intermediates, providing a precedent for the types of advanced spectroscopic analyses that could be applied. nih.gov Spectroscopic analysis has also been used to investigate the binding interaction of pyrimidine derivatives with proteins like bovine serum albumin. semanticscholar.org

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Potential Application for this compound |

| In-situ NMR | Real-time monitoring of reactant consumption and product formation, identification of intermediates | Following the course of a catalyzed cross-coupling reaction to identify catalyst resting states and intermediates. |

| Time-resolved IR/Raman | Vibrational information on short-lived species | Detecting the formation of transient organometallic or charged intermediates during a substitution reaction. |

| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio | ESI-MS or MALDI-MS could be used to detect and characterize intermediates in complex reaction mixtures. |

Refined Computational Models for Predicting Unexplored Reactivity

Computational chemistry provides a powerful tool for predicting the reactivity of molecules and for elucidating reaction mechanisms at a level of detail that is often inaccessible experimentally. nih.govacs.org Density Functional Theory (DFT) and ab initio calculations can be used to model the transition states and reaction pathways for the synthesis and derivatization of this compound.

Future research should focus on developing refined computational models that can accurately predict the regioselectivity and stereoselectivity of reactions involving this compound. These models could guide experimental work by identifying promising reaction conditions and by providing a deeper understanding of the factors that control reactivity. For instance, computational studies have been used to investigate the mechanism of addition reactions between pyrimidine-type radicals and deoxyguanosines. nih.gov

Stereoselective Synthesis and Chiral Derivatization

The 1-chloroethyl group in this compound introduces a chiral center, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the development of methods for stereoselective synthesis and chiral analysis of paramount importance.

The synthesis of chiral pyrimidine-substituted diester D-A cyclopropanes via asymmetric cyclopropanation highlights a successful strategy for introducing chirality in pyrimidine derivatives. rsc.org Future efforts should focus on developing catalytic asymmetric methods for the direct synthesis of enantiomerically pure (R)- or (S)-5-Bromo-2-(1-chloroethyl)pyrimidine. This could involve the use of chiral catalysts or chiral auxiliaries.

Furthermore, the development of efficient methods for chiral derivatization will be crucial for the analysis and separation of the enantiomers of this compound and its derivatives. wikipedia.org Chiral derivatizing agents react with the enantiomeric mixture to form diastereomers, which can then be separated and quantified using standard chromatographic or spectroscopic techniques like HPLC or NMR. wikipedia.org

Table 3: Potential Strategies for Stereoselective Synthesis and Analysis

| Approach | Description | Key Considerations |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Catalyst design, enantiomeric excess (ee), turnover number (TON). |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to a prochiral substrate to direct a subsequent stereoselective reaction. | Ease of attachment and removal, diastereoselectivity. |

| Chiral Derivatization | Reaction with a chiral derivatizing agent to form diastereomers for analysis. | Quantitative reaction, no racemization, good separation of diastereomers. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or GC. | Selection of appropriate CSP, resolution factor. |

Exploitation of the Chiral Center in the (1-Chloroethyl) Group for Enantioselective Synthesis

The presence of a stereocenter in the (1-chloroethyl) substituent of this compound is a significant feature that has yet to be fully exploited. Enantiomerically pure forms of this compound could serve as valuable chiral synthons for the preparation of optically active pharmaceutical ingredients and other complex molecules.

The most common method for separating racemic mixtures is chiral resolution, which involves converting the enantiomers into a pair of diastereomeric derivatives using a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org This approach could be systematically applied to this compound.

Another avenue is the development of synthetic methods that directly produce one enantiomer in excess, a process known as asymmetric synthesis. wikipedia.org This avoids the inherent 50% loss of material in classical resolution. wikipedia.org For instance, the asymmetric reduction of a corresponding ketone precursor, 2-(1-oxoethyl)-5-bromopyrimidine, using chiral catalysts could provide a direct route to enantiomerically enriched this compound.

Future research should focus on developing robust and scalable methods for obtaining the individual enantiomers of this compound. This would involve:

Screening of Chiral Resolving Agents: A systematic evaluation of various chiral acids or bases to form diastereomeric salts with the racemic mixture.

Development of Asymmetric Reductions: Investigating different chiral catalysts and reaction conditions for the enantioselective reduction of the corresponding acetylpyrimidine.

Chiral Chromatography: Establishing analytical and preparative chiral HPLC methods for the separation and purification of the enantiomers.

The availability of enantiopure (R)- and (S)-5-Bromo-2-(1-chloroethyl)pyrimidine would open the door to synthesizing novel chiral molecules where the pyrimidine moiety is a key pharmacophore.

Development of Asymmetric Transformations Involving this compound

Beyond simply resolving the chiral center, future work should explore asymmetric transformations where this stereocenter plays a crucial role in inducing chirality in subsequent reaction steps. The development of catalytic asymmetric reactions involving pyrimidine derivatives is an active area of research. researchgate.netmdpi.com For example, enantioselective rhodium-catalyzed cycloadditions have been used to create chiral pyrimidinones (B12756618) with high enantioselectivity. mdpi.com

For this compound, the chiral (1-chloroethyl) group could act as a chiral auxiliary, directing the stereochemical outcome of reactions at other positions on the pyrimidine ring or in molecules it is incorporated into. Research in this area could investigate:

Diastereoselective Nucleophilic Aromatic Substitution: Studying the influence of the chiral center on the substitution of the bromine atom at the C5 position.

Asymmetric Cross-Coupling Reactions: Using the enantiopure compound as a substrate in transition metal-catalyzed cross-coupling reactions to synthesize axially chiral biaryl compounds.

Synthesis of Chiral Ligands: Incorporating the enantiopure pyrimidine scaffold into new ligand structures for asymmetric catalysis.

The table below outlines potential asymmetric transformations and their expected outcomes.

| Transformation Type | Reagents/Catalysts | Potential Chiral Product |

| Asymmetric Suzuki Coupling | Chiral Palladium Catalysts, Boronic Acids | Axially Chiral Biaryls |

| Diastereoselective Amination | Chiral Amines | Diastereomerically Enriched Aminopyrimidines |

| Asymmetric Heck Reaction | Chiral Palladium Catalysts, Alkenes | Chiral Alkenyl-Substituted Pyrimidines |

The successful development of such transformations would significantly enhance the value of this compound as a versatile chiral building block.

Integration of Emerging Technologies in Chemical Research

The fields of artificial intelligence and automated synthesis are poised to revolutionize how chemical synthesis is planned and executed. Applying these technologies to the synthesis and application of this compound could lead to significant advances.

Application of Artificial Intelligence and Machine Learning in Synthetic Route Design

For a molecule like this compound and its derivatives, AI could be employed to:

Optimize Existing Syntheses: Analyze the current multi-step synthesis of the compound and suggest improvements in reagents, catalysts, or reaction conditions to increase yield and reduce waste.

Discover Novel Synthetic Pathways: Propose entirely new routes from cheaper or more readily available starting materials. This is particularly valuable as AI models can identify connections in the chemical literature that may not be obvious to a human chemist. cas.org

Predict Reaction Outcomes: Use ML models trained on large reaction datasets to predict the success and yield of potential reactions involving this compound, thereby reducing the need for extensive empirical screening.

Utilization of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward automation. mit.eduacs.org This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs). acs.org

The synthesis of pyrimidine derivatives can be adapted to flow processes. acs.org For this compound, a multistep synthesis could be telescoped into a continuous flow sequence, potentially eliminating the need for intermediate purification steps. mit.edu This would significantly improve efficiency and reduce waste. mit.edu

Automated synthesis platforms, which combine flow chemistry with robotic systems and real-time analysis, can further accelerate research. mit.edu Such a system could be used to:

Rapidly Screen Reaction Conditions: Automatically vary parameters like temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for reactions involving this compound.

Synthesize Libraries of Derivatives: Program the system to synthesize a large number of derivatives by systematically changing the building blocks that are reacted with the this compound core. This would be highly beneficial for drug discovery programs.

On-Demand Synthesis: Produce specific quantities of the compound or its derivatives as needed, reducing the need for large-scale storage of potentially reactive intermediates.

The integration of these emerging technologies holds the promise of making the synthesis and exploration of the chemical space around this compound faster, safer, and more efficient.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-(1-chloroethyl)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer:

A plausible synthesis involves halogenation and alkylation steps. For bromination, adapt methods from analogous pyrimidines: use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux, followed by chloroethylation via nucleophilic substitution. For example, describes stannous chloride/HCl-mediated nitro reduction, suggesting controlled temperature (273 K) improves selectivity . Optimize chloroethyl group introduction using 1-chloroethyltrimethylsilane with a Lewis acid catalyst (e.g., AlCl₃) to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield optimization requires inert atmosphere (N₂/Ar) and slow reagent addition to reduce dimerization.

Basic: How can researchers purify this compound, and what solvents are optimal for recrystallization?

Methodological Answer:

Post-synthesis, purify via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to separate halogenated byproducts. For recrystallization, acetonitrile or ethanol/water mixtures (4:1 v/v) are ideal, as demonstrated for similar bromopyrimidines in (yield: 90% after recrystallization from acetonitrile) . Ensure slow cooling (0.5°C/min) to enhance crystal purity. Confirm purity via HPLC (C18 column, methanol/water = 70:30, UV detection at 254 nm).

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve signals for Br/Cl substituents. reports dihedral angles (e.g., 119.2° for C–C–Br) to infer steric effects .

- X-ray Crystallography : As in , collect data at 100 K using MoKα radiation (λ = 0.71073 Å) to determine molecular geometry and hydrogen-bonding networks. Refinement with SHELXTL software ensures accuracy (R factor < 0.05) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~ 249.93 for C₆H₇BrClN₂).

Advanced: How does the steric and electronic profile of the 1-chloroethyl group influence regioselectivity in further functionalization?

Methodological Answer:

The 1-chloroethyl group introduces steric hindrance near the pyrimidine ring, directing electrophilic substitution to the less hindered C4 position. Computational modeling (DFT, B3LYP/6-311+G*) can predict reactivity, as shown for chloro-pyrimidines in . Experimentally, Suzuki-Miyaura coupling at C4 with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields biaryl derivatives. Contrast with bromine’s electron-withdrawing effect, which activates C5 for nucleophilic substitution (e.g., with amines).

Advanced: What intermolecular interactions govern crystal packing, and how can they be engineered for co-crystallization?

Methodological Answer:

Intermolecular N–H···N and C–H···Br hydrogen bonds stabilize crystal lattices, as seen in ’s 2D network . To engineer co-crystals, introduce hydrogen-bond donors (e.g., carboxylic acids) or π-π stacking motifs (e.g., nitro groups). Single-crystal diffraction ( ) reveals that planar pyrimidine rings facilitate stacking along the b-axis . For co-crystallization, screen solvents with varying polarity (e.g., DMSO, THF) and use slow evaporation to optimize lattice inclusion.

Advanced: How can computational methods predict the compound’s stability under varying pH and temperature?

Methodological Answer:

Molecular dynamics (MD) simulations (AMBER or GROMACS) model degradation pathways. ’s approach for similar bromopyrimidines suggests simulating aqueous solutions at pH 1–14 and 298–373 K to assess hydrolysis of the chloroethyl group . Pair with experimental stability tests (HPLC monitoring over 24–72 hrs). DFT calculations (e.g., Gibbs free energy of activation) identify pH-sensitive bonds, guiding storage conditions (e.g., anhydrous, 4°C).

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Decomposition is minimized by:

- Storage : Anhydrous acetonitrile or argon-flushed amber vials at –20°C (per ’s handling guidelines) .

- Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated bromine loss.

- Monitoring : Periodic NMR (¹H) and LC-MS to detect hydrolysis byproducts (e.g., 2-(1-hydroxyethyl) derivatives).

Advanced: How can the compound serve as a precursor for bioactive analogs via cross-coupling reactions?

Methodological Answer:

The bromine atom enables Pd-catalyzed couplings:

- Suzuki-Miyaura : Use Pd(PPh₃)₄, aryl boronic acids, and K₂CO₃ in DME/H₂O (80°C, 12 hrs) to introduce aryl groups .

- Buchwald-Hartwig Amination : Couple with primary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene) to yield amino-pyrimidines.

lists coupling partners (e.g., 2-isopropoxypyrimidine) for structure-activity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.